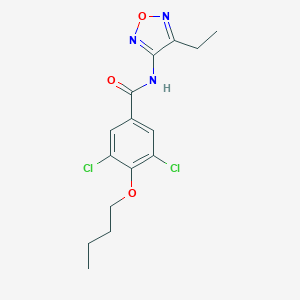
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of flavonoids. It is commonly known as FLLL32 and has been the subject of scientific research due to its potential therapeutic applications. FLLL32 has been found to exhibit anti-cancer properties and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
FLLL32 exerts its anti-cancer effects by inhibiting the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. By inhibiting STAT3, FLLL32 prevents cancer cells from proliferating and induces apoptosis. FLLL32 has also been found to inhibit the activity of other signaling pathways that are involved in cancer progression.
Biochemical and physiological effects:
FLLL32 has been found to have a low toxicity profile and does not exhibit significant side effects. In addition to its anti-cancer properties, FLLL32 has been shown to have anti-inflammatory and antioxidant effects. It has also been found to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
FLLL32 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits low toxicity and does not require special handling or storage conditions. However, FLLL32 has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of FLLL32. One area of research could involve the development of more potent derivatives of FLLL32 that exhibit even greater anti-cancer activity. Another area of research could focus on the use of FLLL32 in combination with other anti-cancer drugs to enhance their efficacy. Additionally, FLLL32 could be studied for its potential therapeutic applications in other diseases, such as inflammation and diabetes.
Synthesis Methods
The synthesis of FLLL32 involves the condensation of 4-hydroxycoumarin with 4-(3-ethoxy-4-propoxyphenyl)but-3-en-2-one in the presence of ammonium acetate and acetic acid. The resulting product is then treated with potassium cyanide to obtain the final compound.
Scientific Research Applications
FLLL32 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and pancreatic cancer cells. FLLL32 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H22N2O4/c1-3-9-26-17-8-5-13(10-19(17)25-4-2)20-15-7-6-14(24)11-18(15)27-21(23)16(20)12-22/h5-8,10-11,20,24H,3-4,9,23H2,1-2H3 |
InChI Key |
RHYYPNRBEGUGOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)




![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)

![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)

![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)